2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-
CAS No.: 19985-79-6
Cat. No.: VC20771491
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19985-79-6 |
|---|---|
| Molecular Formula | C11H18O |
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 2,3-ditert-butylcycloprop-2-en-1-one |
| Standard InChI | InChI=1S/C11H18O/c1-10(2,3)7-8(9(7)12)11(4,5)6/h1-6H3 |
| Standard InChI Key | NLSBZJJINHYWGM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=C(C1=O)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=C(C1=O)C(C)(C)C |
Introduction
Physical and Chemical Properties
2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- possesses distinctive physical and chemical properties that are influenced by its molecular structure, particularly the strained three-membered ring and the two bulky tert-butyl substituents. Understanding these properties is crucial for predicting its behavior in chemical reactions and assessing its potential applications.
Structural Characteristics
The compound features a cyclopropenone core with a carbonyl group at position 1 and two tert-butyl groups at positions 2 and 3. The three-membered ring is highly strained, which contributes significantly to the compound's reactivity. The tert-butyl groups provide steric bulk and electron-donating effects that influence the electronic distribution within the molecule.
Physical Properties
Table 1: Physical and Chemical Properties of 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-
| Property | Value |
|---|---|
| CAS Registry Number | 19985-79-6 |
| Molecular Formula | C11H18O |
| Molecular Weight | 166.2600 g/mol |
| IUPAC Standard InChIKey | NLSBZJJINHYWGM-UHFFFAOYSA-N |
| Appearance | Not specified in available data |
| Melting Point | Not specified in available data |
| Boiling Point | Not specified in available data |
| Solubility | Not specified in available data |
Synthesis and Preparation Methods
The synthesis of 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- typically involves specialized techniques due to the strained nature of the cyclopropenone ring. Several methods have been reported in the literature, each with its advantages and limitations.
Laboratory Synthesis Routes
Laboratory synthesis of 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- generally involves the cyclization of appropriate precursors under controlled conditions. One common approach involves the reaction of tert-butyl-substituted alkynes or carbenes with carbon monoxide or suitable carbonyl sources in the presence of catalysts.
The reaction typically requires careful temperature control, an inert atmosphere to prevent side reactions, and often involves multiple steps to achieve the desired cyclopropenone structure. Purification may involve chromatographic techniques to isolate the target compound from reaction byproducts.
Chemical Reactions
The highly strained cyclopropenone structure of 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- makes it susceptible to various chemical transformations. Its reactivity is further modulated by the presence of the two tert-butyl substituents, which provide steric hindrance and electronic effects.
Oxidation Reactions
2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- can undergo oxidation reactions under appropriate conditions. These reactions typically target the strained ring system or the tert-butyl groups. Oxidizing agents such as potassium permanganate or chromium-based reagents may be employed for these transformations.
The products of these oxidation reactions depend on the specific reagents and conditions employed. In some cases, ring-opening reactions may occur, leading to the formation of linear or branched carboxylic acid derivatives. The tert-butyl groups may also undergo oxidative transformations under harsh conditions, potentially yielding oxygenated derivatives.
Reduction Reactions
Reduction of 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- can lead to various products depending on the reducing agent and reaction conditions. Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation systems.
The carbonyl group can be reduced to form the corresponding alcohol derivative. More vigorous reduction conditions may lead to ring-opening or complete reduction of the cyclopropene ring to form cyclopropane derivatives. The selective reduction of specific functional groups within the molecule can be achieved through careful selection of reducing agents and reaction conditions.
Substitution Reactions
The tert-butyl groups in 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- can potentially undergo substitution reactions under appropriate conditions. These reactions may involve electrophilic or nucleophilic substitution mechanisms, depending on the reagents employed.
Cycloaddition Reactions
Given the strained nature of the cyclopropenone ring, 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- can participate in various cycloaddition reactions as an electron-deficient dienophile. These reactions can lead to the formation of more complex polycyclic structures. The compound's participation in cycloaddition reactions offers valuable synthetic pathways for constructing complex molecular architectures.
Applications in Organic Synthesis
2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- serves as a valuable building block in organic synthesis due to its unique structural features and reactivity profile. Its applications span various areas of synthetic organic chemistry.
As a Building Block for Complex Molecules
The strained cyclopropenone core of 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- makes it an excellent starting material for the synthesis of more complex organic structures. Through carefully designed reaction sequences, this compound can be transformed into various cyclic and acyclic systems containing diverse functional groups.
Research has demonstrated the compound's versatility in forming various functionalized products through electrophilic addition reactions. These transformations highlight its significance in synthetic organic chemistry and its potential for constructing complex molecular frameworks.
In Electrophilic Addition Reactions
2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- can act as an electrophile in reactions with nucleophilic reagents. The electrophilic nature of the carbonyl carbon and the carbons within the strained ring make these positions susceptible to nucleophilic attack, leading to ring-opening or functionalization reactions.
These electrophilic addition reactions can be harnessed to introduce various functional groups at specific positions, enabling the synthesis of functionalized derivatives with potential applications in diverse areas of chemistry.
Comparison with Similar Compounds
Understanding the relationships between 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- and structurally related compounds provides valuable insights into its distinctive properties and reactivity patterns. Several related cyclopropenone derivatives have been reported in the literature, each with its unique characteristics.
Structural Analogues
Table 2: Comparison of 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | Key Structural Differences |
|---|---|---|---|---|
| 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | C11H18O | 166.26 | 19985-79-6 | Base compound with two tert-butyl groups |
| 2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one | C23H26O | 318.44 | 28480-27-5 | Contains two para-substituted tert-butylphenyl groups instead of direct tert-butyl substituents |
| 2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- | C17H14O3 | 266.29 | 25361-94-8 | Contains two para-methoxyphenyl groups instead of tert-butyl groups |
| 2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- | C11H20S3 | Not specified | 56651-14-0 | Contains thione instead of ketone and tert-butylthio groups |
Reactivity Comparisons
The reactivity of these cyclopropenone derivatives is significantly influenced by their substitution patterns. For instance, the phenyl-substituted derivatives (such as 2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one) may exhibit different electronic properties due to the extended conjugation through the aromatic rings.
Similarly, the presence of electron-donating groups (such as methoxy in 2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)-) or heteroatoms (such as sulfur in 2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-) can substantially alter the compound's reactivity profile, influencing its behavior in various chemical transformations.
2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- stands out due to its relatively simpler structure with direct tert-butyl substitution, which provides substantial steric bulk without the additional electronic effects associated with aromatic or heteroatom-containing substituents .
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